3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.Molecular Structure Analysis
The analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
Benzamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various spectroscopic methods, including IR, 1 H NMR, and 13 C NMR .Scientific Research Applications
Anticancer Properties
Heterocyclic compounds, including those with structures similar to the one mentioned, have been explored for their potential anticancer properties. For instance, the synthesis and in-vitro anticancer activity of certain novel heterocycles have been demonstrated to possess significant activity against different types of cancer cell lines. These findings suggest the potential of such compounds in developing new anticancer drugs (Waghmare et al., 2013).
Antimicrobial and Antioxidant Activities
Compounds with pyrazole, thiophene, and benzamide moieties have been studied for their antimicrobial and antioxidant activities. For example, research on benzamide-based compounds has shown a high degree of biological activity against mosquito larvae, suggesting their utility as potential bioactive agents in controlling pest populations (Schaefer, Miura, & Wilder, 1981).
Inhibitory Effects on Enzymes
Several synthesized derivatives, including those related to the queried compound, have been evaluated for their inhibitory potential against various enzymes, highlighting their relevance in medicinal chemistry and drug development. For instance, compounds have been designed to target carbonic anhydrase isoenzymes, demonstrating the versatility of these molecules in inhibiting specific biological targets (Kucukoglu et al., 2016).
Structural and Molecular Characterization
Research on similar compounds often includes detailed structural and molecular characterization, including X-ray crystallography and spectroscopic analysis. These studies contribute to a deeper understanding of the molecular basis of the biological activity and provide a foundation for further chemical modifications and optimizations (Kranjc et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-6-4-5-7-17(13)24-20(15-11-30(26,27)12-16(15)23-24)22-21(25)14-8-9-18(28-2)19(10-14)29-3/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPSLLOWNJUZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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